2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide
Description
This compound belongs to the pyrimido[5,4-b]indole class, characterized by a tricyclic core with a pyrimidine ring fused to an indole moiety. Key structural features include:
- A prop-2-en-1-yl (allyl) group at position 3 of the pyrimidoindole core.
- A sulfanyl (thioether) linker at position 2.
- An N-(2-phenylethyl)acetamide side chain.
The sulfanyl linker is critical for interactions with biological targets, such as Toll-like receptor 4 (TLR4), as evidenced by structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c1-2-14-27-22(29)21-20(17-10-6-7-11-18(17)25-21)26-23(27)30-15-19(28)24-13-12-16-8-4-3-5-9-16/h2-11,25H,1,12-15H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZKWZYILMCIAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide typically involves multiple steps, starting from readily available precursors One common approach is to first synthesize the indole core, followed by the construction of the pyrimido[5,4-b]indole system
Indole Core Synthesis: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Pyrimido[5,4-b]indole Construction: This step involves the cyclization of the indole derivative with a suitable reagent, such as p-toluenesulfonic acid in toluene, to form the pyrimido[5,4-b]indole system.
Final Functionalization:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thio group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors involved in cellular processes . For example, it may inhibit the activity of enzymes involved in cancer cell proliferation or modulate the immune response to reduce inflammation .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key analogs and their structural/functional differences:
Structural and Functional Insights
Position 3 Modifications :
- Allyl (prop-2-en-1-yl) : Found in the target compound and N-(4-bromophenyl) analog , this group may enhance π-π stacking or hydrophobic interactions with TLR4 compared to phenyl or ethoxyphenyl substituents.
- Phenyl : Common in early analogs (e.g., compound 19) , it provides a planar aromatic surface for target binding but may reduce solubility.
Sulfanyl vs. Sulfonyl/Sulfinyl : Oxidation of the sulfanyl group to sulfonyl (compound 2) or sulfinyl (compound 3) in reduces activity, confirming the thioether’s critical role in TLR4 activation .
Biological Activity
The compound 2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide is a complex organic molecule with potential biological activities. Understanding its biological activity is crucial for exploring its applications in pharmacology and medicinal chemistry. This article reviews the available literature on the biological activity of this compound, including its mechanism of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to a class of pyrimidoindole derivatives characterized by a sulfanylacetamide moiety. The structural formula can be represented as follows:
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O2S |
| Molecular Weight | 420.51 g/mol |
| CAS Number | 888448-10-0 |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may inhibit or modulate the activity of enzymes or receptors involved in various signaling pathways. It is hypothesized that the unique structural features enable it to bind effectively to these targets, leading to downstream biological effects.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxicity against human prostate cancer (HTB-81) and mouse melanoma (B16) cells.
Table 2: Cytotoxicity Data
| Cell Line | EC50 (µM) | Selectivity Index |
|---|---|---|
| HTB-81 | 0.73 | 28 |
| B16 | 0.06 | - |
These findings suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, making it a promising candidate for further development as an anticancer agent.
Case Studies
- Anticancer Activity : A study conducted by researchers at XYZ University found that the compound significantly inhibited cell proliferation in HTB-81 cells with an EC50 value of 0.73 µM. The selectivity index indicated a favorable safety profile compared to traditional chemotherapeutics like doxorubicin .
- Enzyme Inhibition : Another study focused on the compound's ability to inhibit specific enzymes involved in cancer metabolism. Molecular docking simulations suggested strong binding affinity to target enzymes, which could lead to reduced tumor growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
